molecular formula C4H8O B046112 2-Butanone-1,1,1,3,3-d5 CAS No. 24313-50-6

2-Butanone-1,1,1,3,3-d5

Cat. No.: B046112
CAS No.: 24313-50-6
M. Wt: 77.14 g/mol
InChI Key: ZWEHNKRNPOVVGH-PDWRLMEDSA-N
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Description

2-Butanone-1,1,1,3,3-d5, also known as deuterated 2-butanone, is a stable isotope-labeled compound. It is a derivative of 2-butanone, where five hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butanone-1,1,1,3,3-d5 can be synthesized through the deuteration of 2-butanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar deuteration process but on a larger scale. The use of high-purity deuterium oxide and advanced catalytic systems ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Butanone-1,1,1,3,3-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butanone-1,1,1,3,3-d5 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Butanone-1,1,1,3,3-d5 involves its interaction with various molecular targets through hydrogen-deuterium exchange. This exchange alters the physical and chemical properties of the compound, making it useful in tracing and studying reaction mechanisms. The deuterium atoms provide a distinct NMR signal, allowing researchers to monitor the compound’s behavior in real-time .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific deuteration pattern, which provides distinct NMR signals and makes it particularly useful in detailed structural and mechanistic studies. Its balanced deuteration also ensures minimal perturbation to the compound’s original properties, making it an ideal tracer in various research applications .

Properties

IUPAC Name

1,1,1,3,3-pentadeuteriobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i2D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEHNKRNPOVVGH-PDWRLMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24313-50-6
Record name 2-Butanone-1,1,1,3,3-d5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone-1,1,1,3,3-d5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-Butanone-1,1,1,3,3-d5 used in this research instead of regular 2-butanone?

A1: While the abstract doesn't explicitly state the reason, the use of deuterated compounds like this compound is common in chemical kinetics studies. The substitution of deuterium for hydrogen alters the reaction rates due to the kinetic isotope effect. [] This allows researchers to study reaction mechanisms in detail by observing how the rate changes with deuterium substitution. In this case, studying the reaction with this compound likely helps elucidate the mechanism by which methyl radicals react with 2-butanone and provides information about the stability of the resulting butanonyl radicals.

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